1-(4-ethoxy-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole
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Overview
Description
1-(4-ethoxy-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring This particular compound is characterized by the presence of an ethoxy group and a methyl group attached to a benzenesulfonyl moiety, which is further connected to a benzodiazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxy-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxy-3-methylbenzenesulfonyl chloride.
Reaction with Benzodiazole: The benzenesulfonyl chloride is then reacted with 1H-1,3-benzodiazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxy-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy or methyl groups are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted derivatives with amines or thiols.
Scientific Research Applications
1-(4-ethoxy-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-ethoxy-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-ethoxy-3-methylbenzenesulfonyl)-4-methyl-1H-imidazole
- 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide
- 6-(4-ethoxy-3-methylbenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane
Uniqueness
1-(4-ethoxy-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole is unique due to its specific structural features, such as the presence of both ethoxy and methyl groups on the benzenesulfonyl moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(4-Ethoxy-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The compound features a benzodiazole core, which is known for its diverse biological activities. The presence of the ethoxy and methyl groups on the aromatic ring may influence its pharmacological profile.
Benzodiazoles are often involved in enzyme inhibition and receptor modulation. The sulfonyl group may enhance interactions with biological targets, potentially leading to increased potency and selectivity.
Enzyme Inhibition
Research indicates that compounds with similar structures can act as inhibitors of various enzymes, including farnesyltransferase (FT) and dihydrofolate reductase (DHFR) . The ability to inhibit these enzymes suggests that this compound could have applications in cancer therapy and other diseases where these enzymes play a critical role.
Biological Activity Data
Several studies have evaluated the biological activity of related compounds. Below is a summary table highlighting key findings from various research studies.
Case Study 1: Antitumor Activity
In a study involving analogs of benzodiazole compounds, significant antitumor activity was reported against Sarcoma-180 in mice. Compounds exhibiting structural similarities to this compound demonstrated promising results in inhibiting tumor growth .
Case Study 2: Enzyme Targeting
Another investigation focused on the structure-activity relationship (SAR) of imidazole derivatives similar to benzodiazoles. The results indicated that hydrophobic substituents at specific positions were crucial for enhancing enzyme inhibitory activity. This insight could guide future modifications of this compound to optimize its therapeutic potential .
Research Findings
Recent studies have highlighted the importance of substituent effects on the biological activity of benzodiazole derivatives. For instance:
- Hydrophobic groups at certain positions significantly enhance enzyme binding affinity.
- Sulfonyl modifications can improve solubility and stability in biological systems.
These findings suggest that further exploration into the pharmacokinetics and pharmacodynamics of this compound could yield valuable insights for its application in drug development.
Properties
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-3-21-16-9-8-13(10-12(16)2)22(19,20)18-11-17-14-6-4-5-7-15(14)18/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTRYRJETVKEAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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